molecular formula C4H5ClO3 B1295018 4-Chloro-3-oxobutyric acid CAS No. 27807-84-7

4-Chloro-3-oxobutyric acid

Cat. No.: B1295018
CAS No.: 27807-84-7
M. Wt: 136.53 g/mol
InChI Key: UCTNTYHJFWMUBD-UHFFFAOYSA-N
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Description

4-Chloro-3-oxobutyric acid is a useful research compound. Its molecular formula is C4H5ClO3 and its molecular weight is 136.53 g/mol. The purity is usually 95%.
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Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4-chloro-3-oxobutanoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-oxobutyric acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as dehydrogenases and transaminases, which are involved in various metabolic pathways. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions. For instance, this compound can act as a substrate for certain dehydrogenases, resulting in the reduction or oxidation of the compound and subsequent production of metabolic intermediates .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. Additionally, it can alter cellular metabolism by acting as a metabolic intermediate in various biochemical pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing the catalysis of specific reactions. Conversely, it can also activate other enzymes by serving as a cofactor or substrate, facilitating the catalysis of biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound. In vivo studies have demonstrated that long-term exposure to this compound can result in changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes, such as enhancing energy metabolism and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in the use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and glycolysis. It interacts with enzymes such as dehydrogenases and transaminases, which catalyze the conversion of the compound into various metabolic intermediates. These interactions can influence metabolic flux and the levels of specific metabolites within the cell. For example, this compound can be converted into acetoacetate, a key intermediate in the TCA cycle, thereby affecting energy production and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For instance, this compound can be transported into mitochondria, where it participates in metabolic reactions. The localization and accumulation of the compound within cells can influence its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, this compound can be localized to the mitochondria, where it participates in energy metabolism and other biochemical reactions. The activity and function of the compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules .

Properties

IUPAC Name

4-chloro-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTNTYHJFWMUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182128
Record name 4-Chloro-3-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27807-84-7
Record name 4-Chloro-3-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27807-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-oxobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027807847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-oxobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 4-chloro-3-oxobutanoic acid in asymmetric synthesis?

A1: The title of the first paper suggests that 4-chloro-3-oxobutanoic acid esters can be used as substrates in asymmetric reduction reactions. The paper focuses on the use of genetically modified E. coli expressing an aldehyde reductase gene from Sporobolomyces salmonicolor to catalyze this reaction []. This implies that 4-chloro-3-oxobutanoic acid derivatives could be valuable chiral building blocks for synthesizing more complex molecules.

Q2: Can you provide information on the reaction of 4-chloro-3-oxobutanoic acid ethyl ester with metal acetates?

A2: Unfortunately, without access to the full text of the second paper, we can only speculate based on the title. The reaction of 4-chloro-3-oxobutanoic acid ethyl ester with metal acetates likely involves the ester functionality and potentially the ketone moiety. The specific outcome would depend on the metal acetate used and the reaction conditions. This information could potentially shed light on the reactivity and potential applications of 4-chloro-3-oxobutanoic acid derivatives [].

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